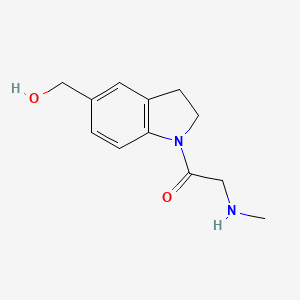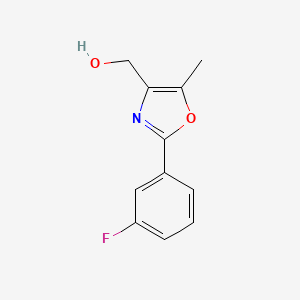
(2-(3-Fluorophenyl)-5-methyloxazol-4-yl)methanol
Übersicht
Beschreibung
The compound “(2-(3-Fluorophenyl)-5-methyloxazol-4-yl)methanol” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . The molecule also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization reactions, where a linear precursor molecule is transformed into a cyclic molecule . Additionally, the introduction of the fluorophenyl group can be achieved through various methods, including electrophilic aromatic substitution .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For example, the oxazole ring might undergo reactions such as nucleophilic substitution or addition, depending on the other molecules present .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined using standard laboratory techniques .
Wissenschaftliche Forschungsanwendungen
Catalyst-Free Synthesis
An efficient approach for the regioselective synthesis of heterocyclic compounds using (2-(3-Fluorophenyl)-5-methyloxazol-4-yl)methanol as a strategic intermediate has been developed. This method involves a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, emphasizing the compound's role in facilitating organic synthesis without the need for external catalysts or solvents. Theoretical studies using density functional theory (DFT) calculations support the process, showing the formation of an intimate ion pair as a key step in the synthesis pathway (Moreno-Fuquen et al., 2019).
Crystallographic and DFT Studies
The compound has been utilized in the synthesis of boric acid ester intermediates with benzene rings, leading to the structural elucidation of these intermediates through crystallographic and conformational analyses. DFT calculations complement these findings, providing insights into the physicochemical properties and molecular structures, which are in agreement with X-ray diffraction values. Such studies are crucial for understanding the molecular geometry and electronic properties of fluorophenyl-containing compounds (Huang et al., 2021).
Structural Characterization and Isostructural Analysis
Research has been conducted on synthesizing isostructural compounds with this compound, highlighting its application in obtaining new materials with specific crystallographic properties. These studies are fundamental for materials science, offering a pathway to design compounds with desired physical and chemical characteristics for various applications, including pharmaceuticals and optoelectronics (Kariuki et al., 2021).
α-Glycosidase Inhibition Activity
A study on the crystal structures of related compounds demonstrated mild α-glycosidase inhibition activity, indicating potential therapeutic applications of this compound derivatives. Such findings are significant for the development of new inhibitors that could be used in the treatment of diseases like diabetes (Gonzaga et al., 2016).
Antitumor Activity
The compound has shown distinct inhibition on the proliferation of various cancer cell lines, suggesting its potential as a precursor for synthesizing new antitumor agents. This opens avenues for further research into developing novel cancer therapies based on the structural framework of this compound and its derivatives (Tang & Fu, 2018).
Wirkmechanismus
Mode of Action
It’s worth noting that compounds with similar structures have been found to participate in suzuki–miyaura coupling reactions . This reaction involves the formation of carbon-carbon bonds, which could potentially be a part of this compound’s mode of action.
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to participate in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
(2-(3-Fluorophenyl)-5-methyloxazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites . This binding interaction can result in changes in gene expression, ultimately affecting cellular functions and processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Over time, the compound may undergo degradation, affecting its efficacy and potency. Studies have shown that this compound remains stable under specific conditions but may degrade under others, leading to reduced activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced inflammation . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes various metabolic transformations, including hydroxylation and glucuronidation, which affect its bioavailability and activity . These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its pharmacokinetics. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Its localization and accumulation within tissues can affect its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
[2-(3-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-7-10(6-14)13-11(15-7)8-3-2-4-9(12)5-8/h2-5,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFDWMTWEDHAON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1478489.png)
![2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478490.png)
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine](/img/structure/B1478491.png)

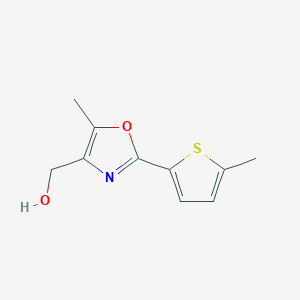
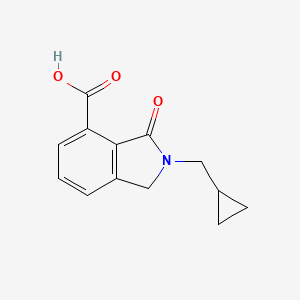

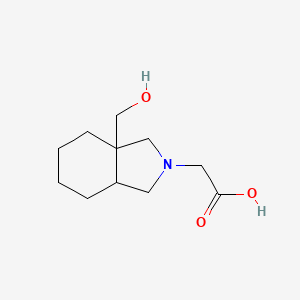
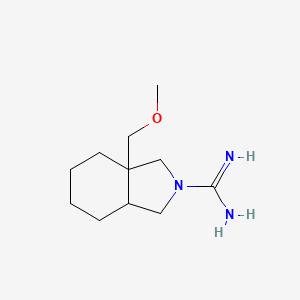
![3-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478503.png)
![(6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478504.png)

